N-[1-[5-(3-chlorophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperidin-4-yl]acetamide
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Overview
Description
SBP-3264: is a novel inhibitor of serine/threonine-protein kinases 3 and 4 (STK3 and STK4). These kinases are key components of the Hippo signaling pathway, which regulates cell proliferation and death. SBP-3264 is a valuable chemical probe for understanding the roles of STK3 and STK4 in acute myeloid leukemia .
Preparation Methods
Synthetic Routes and Reaction Conditions: : SBP-3264 is synthesized through a series of chemical reactions involving pyrrolopyrimidine derivatives.
Industrial Production Methods: : The industrial production of SBP-3264 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is typically produced in a controlled environment to maintain consistency and quality .
Chemical Reactions Analysis
Types of Reactions: : SBP-3264 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the compound.
Substitution: Substitution reactions are used to introduce different functional groups into the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed for substitution reactions.
Major Products: : The major products formed from these reactions include various derivatives of SBP-3264 with modified functional groups, which can be used for further research and development .
Scientific Research Applications
SBP-3264 has several scientific research applications, including:
Chemistry: Used as a chemical probe to study the Hippo signaling pathway.
Biology: Helps in understanding the roles of STK3 and STK4 in cell proliferation and death.
Medicine: Potential therapeutic agent for treating acute myeloid leukemia.
Industry: Used in the development of new drugs and therapeutic agents
Mechanism of Action
SBP-3264 inhibits the activity of serine/threonine-protein kinases 3 and 4 (STK3 and STK4). These kinases are involved in the Hippo signaling pathway, which regulates cell proliferation, differentiation, and apoptosis. By inhibiting STK3 and STK4, SBP-3264 modulates downstream Hippo pathway components, leading to the negative regulation of transcriptional coactivators such as Yes-associated protein 1 (YAP1) and transcriptional coactivator with PDZ-binding motif (TAZ). This inhibition results in the suppression of cell proliferation and induction of apoptosis in acute myeloid leukemia cells .
Comparison with Similar Compounds
Similar Compounds
Compound 20: Another inhibitor of STK3 and STK4 with similar properties.
MST1 and MST2 Inhibitors: Other inhibitors targeting the same kinases in the Hippo pathway
Uniqueness: : SBP-3264 is unique due to its high specificity and potency in inhibiting STK3 and STK4. It has favorable pharmacokinetic and pharmacodynamic properties, making it a promising candidate for further development as a therapeutic agent .
Properties
Molecular Formula |
C19H20ClN5O |
---|---|
Molecular Weight |
369.8 g/mol |
IUPAC Name |
N-[1-[5-(3-chlorophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperidin-4-yl]acetamide |
InChI |
InChI=1S/C19H20ClN5O/c1-12(26)24-15-5-7-25(8-6-15)19-17-16(10-21-18(17)22-11-23-19)13-3-2-4-14(20)9-13/h2-4,9-11,15H,5-8H2,1H3,(H,24,26)(H,21,22,23) |
InChI Key |
AYRVYPOFYQSRNH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1CCN(CC1)C2=NC=NC3=C2C(=CN3)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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